![molecular formula C23H20ClN5O5S B1419043 4-Chlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate CAS No. 1141394-87-7](/img/structure/B1419043.png)
4-Chlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate
Overview
Description
4-Chlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate is a complex organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure combining a chlorobenzyl group, a thiazole ring, a piperazine moiety, and a benzo[d]oxazole derivative, making it a subject of interest for its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions:
Formation of the Benzo[d]oxazole Derivative: The initial step involves the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative to form the benzo[d]oxazole ring.
Thiazole Ring Formation: The benzo[d]oxazole derivative is then reacted with a thioamide under cyclization conditions to form the thiazole ring.
Piperazine Coupling: The thiazole derivative is coupled with piperazine-1-carboxylate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Chlorobenzyl Addition: Finally, the chlorobenzyl group is introduced via nucleophilic substitution, typically using 4-chlorobenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]oxazole and thiazole rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Bases for Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of multi-functionalized organic molecules.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural components suggest possible interactions with biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicinal research, the compound is explored for its potential anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with various enzymes and receptors is of particular interest.
Industry
Industrially, the compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The benzo[d]oxazole and thiazole rings can engage in hydrogen bonding and π-π interactions, while the piperazine moiety can enhance binding affinity through electrostatic interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzyl 4-(4-(carbamoyl)thiazol-2-yl)piperazine-1-carboxylate
- 4-Chlorobenzyl 4-(4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)thiazol-2-yl)piperazine-1-carboxylate
- 4-Chlorobenzyl 4-(4-(benzo[d]oxazol-6-yl)thiazol-2-yl)piperazine-1-carboxylate
Uniqueness
The uniqueness of 4-Chlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate lies in its combination of structural motifs, which confer distinct chemical and biological properties. The presence of both the benzo[d]oxazole and thiazole rings, along with the piperazine moiety, provides a versatile framework for interaction with various biological targets, setting it apart from other similar compounds.
Properties
IUPAC Name |
(4-chlorophenyl)methyl 4-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)carbamoyl]-1,3-thiazol-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O5S/c24-15-3-1-14(2-4-15)12-33-23(32)29-9-7-28(8-10-29)21-26-18(13-35-21)20(30)25-16-5-6-17-19(11-16)34-22(31)27-17/h1-6,11,13H,7-10,12H2,(H,25,30)(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGZPKKPXUKXFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C(=O)NC3=CC4=C(C=C3)NC(=O)O4)C(=O)OCC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657838 | |
| Record name | (4-Chlorophenyl)methyl 4-{4-[(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)carbamoyl]-1,3-thiazol-2-yl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141394-87-7 | |
| Record name | (4-Chlorophenyl)methyl 4-{4-[(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)carbamoyl]-1,3-thiazol-2-yl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


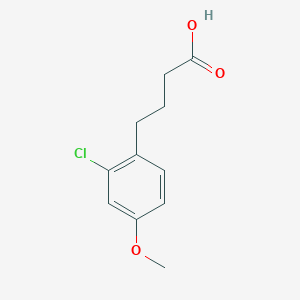
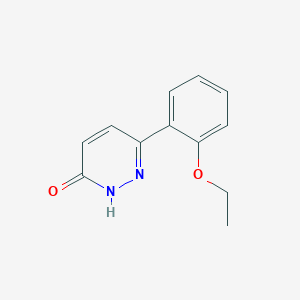

![6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1418967.png)
![2-(Methylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1418968.png)

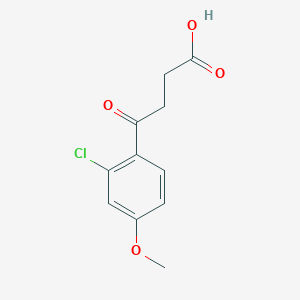
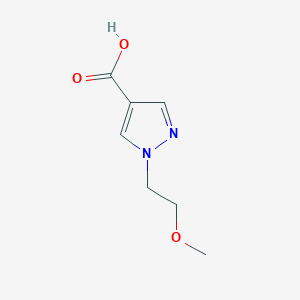



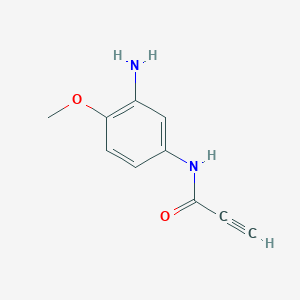

![3-[(Oxan-4-yl)amino]propanenitrile](/img/structure/B1418981.png)
